Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of two 4-aminobenzoyl groups attached to the 2 and 5 positions of the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to introduce the 4-aminobenzoyl groups at the 2 and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and subsequent reactions under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-benzenesulfonic acid monosodium salt: This compound is similar in structure but lacks the additional 4-aminobenzoyl groups.
5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid: Another similar compound used in the synthesis of dyes.
Uniqueness
Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt is unique due to the presence of two 4-aminobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
CAS No. |
67875-28-9 |
---|---|
Molecular Formula |
C20H17N4NaO5S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
sodium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
VDVXUTGSZYSICE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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